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Compound of Interest
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DMT-dA(bz) Phosphoramidite-

13C10,15N5

Cat. No.: B12388398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a specialized, isotopically labeled building block

essential for the chemical synthesis of deoxyribonucleic acid (DNA) oligonucleotides. This high-

purity reagent is strategically enriched with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N),

rendering it an invaluable tool for advanced analytical techniques such as Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its application is particularly

crucial in the fields of structural biology, drug discovery, and diagnostics, where precise tracking

and characterization of nucleic acids are paramount. This guide provides a comprehensive

overview of its structure, synthesis, applications, and the experimental protocols for its use.

Core Concepts and Definitions
DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is a chemically modified version of the naturally

occurring deoxyadenosine nucleotide. The nomenclature can be broken down to understand its

specific chemical features:

DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the

deoxyribose sugar. Its acid-labile nature allows for controlled, stepwise synthesis of

oligonucleotides in the 3' to 5' direction. The orange color of the DMT cation upon removal

provides a convenient method for monitoring synthesis efficiency.
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dA (deoxyadenosine): The core nucleoside, consisting of an adenine base linked to a

deoxyribose sugar.

bz (benzoyl): A protecting group attached to the exocyclic amine of the adenine base. This

prevents unwanted side reactions during oligonucleotide synthesis.

Phosphoramidite: A reactive phosphite triester group at the 3'-position of the deoxyribose.

This is the key functional group that enables the formation of the phosphodiester backbone

of the growing DNA chain.

-¹³C₁₀,¹⁵N₅: This indicates that the deoxyadenosine nucleoside has been isotopically labeled

with ten ¹³C atoms and five ¹⁵N atoms, replacing the naturally more abundant ¹²C and ¹⁴N

isotopes. This labeling is crucial for distinguishing the synthesized oligonucleotide from other

molecules in complex biological samples and for enabling specific types of spectroscopic

analysis.

Data Presentation
Physicochemical Properties

Property Value

Molecular Formula C₃₇¹³C₁₀H₅₂N₂¹⁵N₅O₇P

Molecular Weight ~872.83 g/mol

Appearance White to off-white powder or granules

Purity
≥99% (³¹P-NMR), ≥99.0% (reversed-phase

HPLC)

Storage Conditions -20°C to -80°C, desiccated, protected from light

Solubility Soluble in anhydrous acetonitrile

Oligonucleotide Synthesis: Impact of Coupling
Efficiency on Overall Yield
The efficiency of each coupling step is critical for the synthesis of full-length oligonucleotides.

The following table illustrates the theoretical overall yield for oligonucleotides of different
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lengths based on varying stepwise coupling efficiencies.

Length (bases)
98.5% Coupling
Efficiency

99.0% Coupling
Efficiency

99.5% Coupling
Efficiency

10 86.0% 90.4% 95.1%

20 74.0% 81.8% 90.5%

50 47.0% 60.5% 77.9%

100 22.1% 36.6% 60.6%

Data is illustrative and based on theoretical calculations.

Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a
¹³C,¹⁵N-Labeled Oligonucleotide
This protocol outlines the general steps for synthesizing a custom DNA oligonucleotide using

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ on an automated DNA synthesizer.

Materials:

DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ and other required phosphoramidites (DMT-dG(ib),

DMT-dC(bz), DMT-dT).

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

Anhydrous acetonitrile.

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

Capping solutions:

Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).
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Cap B: 16% N-Methylimidazole in THF.

Oxidizer solution: 0.02 M Iodine in THF/Water/Pyridine.

Cleavage and deprotection solution: Concentrated ammonium hydroxide.

Procedure:

The synthesis is performed in a cyclical manner, with each cycle adding one nucleoside to the

growing chain.

Deblocking (Detritylation):

The CPG solid support is treated with the deblocking solution to remove the DMT group

from the 5'-hydroxyl of the initial nucleoside.

The column is washed with anhydrous acetonitrile.

The orange DMT cation released can be quantified spectrophotometrically at 495 nm to

determine the coupling efficiency of the previous cycle.

Coupling:

The DMT-dA(bz) Phosphoramidite-¹³C₁₀,¹⁵N₅ is dissolved in anhydrous acetonitrile to a

concentration of 0.1 M.

The phosphoramidite solution and the activator solution are delivered simultaneously to

the synthesis column.

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound

nucleoside. The typical coupling time is 30-60 seconds.

Capping:

To prevent the elongation of unreacted chains (failure sequences), the solid support is

treated with the capping solutions.

This acetylates any unreacted 5'-hydroxyl groups.
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The column is washed with acetonitrile.

Oxidation:

The unstable phosphite triester linkage is oxidized to a stable phosphate triester by

treating the support with the oxidizer solution.

The column is washed with acetonitrile.

Iteration:

Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.

Final Cleavage and Deprotection:

After the final cycle, the oligonucleotide is cleaved from the CPG support by incubation

with concentrated ammonium hydroxide at room temperature for 1-2 hours.

The solution containing the oligonucleotide is then heated at 55°C for 8-16 hours to

remove the benzoyl (bz) and other base-protecting groups, as well as the cyanoethyl

groups from the phosphate backbone.

Purification:

The crude oligonucleotide solution is purified using methods such as High-Performance

Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 2: Isotopic Enrichment Analysis by Mass
Spectrometry
Procedure:

The purified ¹³C,¹⁵N-labeled oligonucleotide is desalted.

The sample is analyzed by high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap).

The resulting mass spectrum will show a characteristic isotopic distribution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The monoisotopic mass and the distribution of isotopologues are compared to the theoretical

values to confirm the identity and determine the level of isotopic enrichment.
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Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
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Caption: Workflow from Synthesis to Application.

Applications in Research and Drug Development
The incorporation of stable isotopes into DNA oligonucleotides opens up a wide range of

applications that are not feasible with unlabeled molecules.

Structural Biology (NMR): Uniform ¹³C and ¹⁵N labeling significantly enhances the resolution

and simplifies the analysis of NMR spectra. This allows for the precise determination of the

three-dimensional structures of DNA and DNA-protein or DNA-drug complexes in solution.
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Quantitative Mass Spectrometry: Labeled oligonucleotides serve as ideal internal standards

for the accurate quantification of nucleic acids in complex biological matrices. This is critical

for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development, as well as

for diagnostic assays.

Metabolic Studies: By introducing isotopically labeled DNA or its precursors into cellular

systems, researchers can trace the metabolic fate of these molecules, providing insights into

DNA replication, repair, and degradation pathways.

Drug-Target Interaction Analysis: The isotopic labels provide a distinct signature that can be

used to monitor the binding of a drug candidate to its DNA target. Changes in the NMR or

mass spectrum of the labeled DNA upon drug binding can provide information on the binding

site, affinity, and conformational changes induced by the drug. This is instrumental in the

early stages of drug discovery and for validating the mechanism of action of new therapeutic

agents.

To cite this document: BenchChem. [An In-depth Technical Guide to DMT-dA(bz)
Phosphoramidite-¹³C₁₀,¹⁵N₅]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388398#what-is-dmt-da-bz-phosphoramidite-
13c10-15n5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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